molecular formula C15H24N2 B7987434 Benzyl-isopropyl-(R)-piperidin-3-yl-amine

Benzyl-isopropyl-(R)-piperidin-3-yl-amine

Cat. No.: B7987434
M. Wt: 232.36 g/mol
InChI Key: BVHFAXPBYLIMEG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-isopropyl-®-piperidin-3-yl-amine is a chiral amine compound with a piperidine ring substituted at the 3-position with an ®-isopropyl group and a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-®-piperidin-3-yl-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Isopropyl Group: The ®-isopropyl group can be introduced via an asymmetric hydrogenation reaction using a chiral catalyst.

    Attachment of the Benzyl Group: The benzyl group is typically introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine nitrogen.

Industrial Production Methods

In industrial settings, the production of Benzyl-isopropyl-®-piperidin-3-yl-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl-isopropyl-®-piperidin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like benzyl halides or alkyl halides are used in nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of Benzyl-isopropyl-®-piperidin-3-yl-amine.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl-isopropyl-®-piperidin-3-yl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-®-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-isopropyl-(S)-piperidin-3-yl-amine: The enantiomer of the compound with different stereochemistry.

    Benzyl-methyl-®-piperidin-3-yl-amine: A similar compound with a methyl group instead of an isopropyl group.

    Phenyl-isopropyl-®-piperidin-3-yl-amine: A compound with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl-isopropyl-®-piperidin-3-yl-amine is unique due to its specific stereochemistry and the presence of both benzyl and isopropyl groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(3R)-N-benzyl-N-propan-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)17(15-9-6-10-16-11-15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHFAXPBYLIMEG-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@@H]2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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